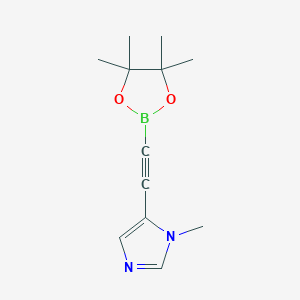![molecular formula C22H20N2OS B13709509 1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MFCD33022501, also known as GABAA receptor modulator-3, is a chemical compound that regulates the gamma-aminobutyric acid A receptor. This receptor is a major inhibitory neurotransmitter receptor in the central nervous system.
Preparation Methods
The preparation of MFCD33022501 involves several synthetic routes and reaction conditions. One common method includes the formation of a triazolo ring compound methanesulfonate crystal form. This method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound . The preparation involves the use of specific reagents and solvents under controlled conditions to achieve the desired crystal form.
Chemical Reactions Analysis
MFCD33022501 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while reduction reactions may produce reduced forms with altered pharmacological properties .
Scientific Research Applications
MFCD33022501 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of the gamma-aminobutyric acid A receptor and its effects on neurotransmission. In biology, it is utilized to investigate the role of this receptor in various physiological and pathological processes. In medicine, the compound shows potential in treating neurological disorders such as postpartum depression. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents targeting the gamma-aminobutyric acid A receptor .
Mechanism of Action
The mechanism of action of MFCD33022501 involves its interaction with the gamma-aminobutyric acid A receptor. By binding to specific sites on the receptor, the compound modulates its activity, leading to changes in neurotransmission. This modulation can result in various physiological effects, including sedation, anxiolysis, and anticonvulsant activity. The molecular targets and pathways involved in this mechanism include the alpha1beta2gamma2 and alpha4beta3delta subtypes of the gamma-aminobutyric acid A receptor .
Comparison with Similar Compounds
MFCD33022501 can be compared with other similar compounds that also modulate the gamma-aminobutyric acid A receptor. Some of these compounds include benzodiazepines, barbiturates, and other gamma-aminobutyric acid A receptor modulators. While these compounds share similar mechanisms of action, MFCD33022501 is unique in its specific binding affinity and pharmacokinetic properties. This uniqueness makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C22H20N2OS |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[10-[4-(dimethylamino)phenyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C22H20N2OS/c1-15(25)16-8-13-22-20(14-16)24(19-6-4-5-7-21(19)26-22)18-11-9-17(10-12-18)23(2)3/h4-14H,1-3H3 |
InChI Key |
HBWVNMQWZBEBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
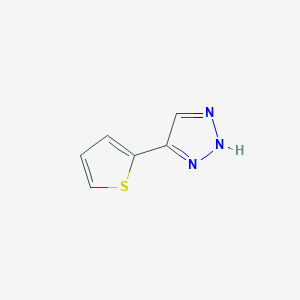
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)

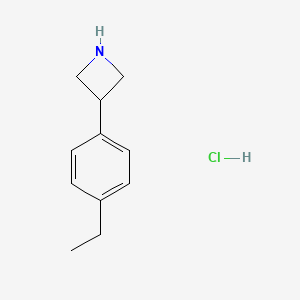
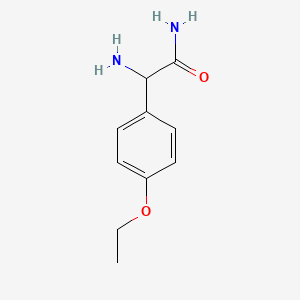


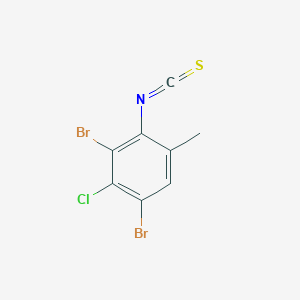

![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
